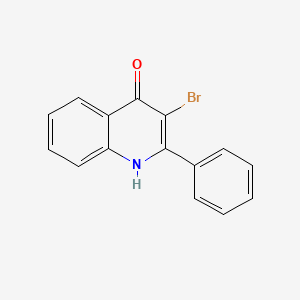
1-Naphthylmethyl glycidyl ether
概要
説明
It has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. This compound is characterized by the presence of a naphthyl group attached to a glycidyl ether moiety, making it a versatile intermediate in organic synthesis.
作用機序
Mode of Action
During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Action Environment
The action, efficacy, and stability of 1-Naphthylmethyl glycidyl ether can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in the ether . Additionally, the temperature and flow rate of the reaction environment can affect the synthesis of the compound .
生化学分析
Cellular Effects
Related compounds such as 1-(1-naphthylmethyl)-piperazine (NMP) have been shown to create membrane destabilization in multi-drug resistant Klebsiella pneumoniae This suggests that 1-Naphthylmethyl glycidyl ether could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Glycidyl ethers are known to undergo reactions with a wide range of chemically related substrates This suggests that this compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Related compounds have shown mutagenic effects in Salmonella typhimurium This suggests that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of various conditions . Therefore, it is possible that future studies could investigate the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.
Metabolic Pathways
Metabolic pathways are crucial in understanding the biochemical transformations of compounds
Transport and Distribution
The etherification of glycerol with dodecanol through the use of homogeneous catalysts has been studied . This suggests that this compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues.
Subcellular Localization
The subcellular location of a protein provides valuable insights into its functionalities
準備方法
1-Naphthylmethyl glycidyl ether can be synthesized through various methods. One common approach is the Williamson Ether Synthesis, which involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide . In this case, the naphthylmethyl alcohol is first converted to its corresponding alkoxide, which then reacts with epichlorohydrin to form the glycidyl ether.
Industrial production methods often involve the use of phase transfer catalysis (PTC) to enhance the reaction efficiency. A novel dual function membrane microreactor has been developed for the selective synthesis of this compound, achieving high selectivity and yield .
化学反応の分析
1-Naphthylmethyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl glycidyl ketones or aldehydes.
Reduction: Reduction reactions can convert the glycidyl ether to its corresponding alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, forming different ethers or alcohols depending on the reagents used.
Common reagents for these reactions include strong acids like HBr or HI for cleavage, and bases like sodium hydride (NaH) for nucleophilic substitution . Major products formed from these reactions include naphthylmethyl alcohols, ketones, and substituted ethers.
科学的研究の応用
1-Naphthylmethyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of adhesives, coatings, and surfactants.
類似化合物との比較
1-Naphthylmethyl glycidyl ether can be compared with other glycidyl ethers such as phenyl glycidyl ether and biphenyl glycidyl ether. These compounds share similar structural features but differ in their aromatic substituents. The presence of the naphthyl group in this compound provides unique reactivity and selectivity in certain reactions .
Similar compounds include:
- Phenyl glycidyl ether
- Biphenyl glycidyl ether
- 4-(4-Nitrobenzyl) pyridine glycidyl ether
These compounds are used in various applications, but this compound stands out due to its specific reactivity and potential for selective synthesis .
特性
IUPAC Name |
2-(naphthalen-1-ylmethoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-7-14-11(4-1)5-3-6-12(14)8-15-9-13-10-16-13/h1-7,13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITJBKAOHXETFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985602 | |
| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66931-57-5 | |
| Record name | Propane, 1-(1-naphthylmethoxy)-2,3-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066931575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-(2-Aminophenoxy)propoxy]aniline](/img/structure/B3055713.png)
![2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol](/img/structure/B3055714.png)


![[1,1'-Binaphthalene]-2,2',7,7'-tetrol](/img/structure/B3055720.png)
![2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3055721.png)


![1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea](/img/structure/B3055727.png)
